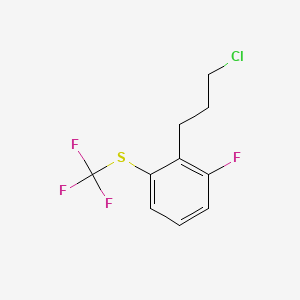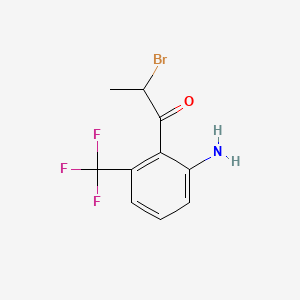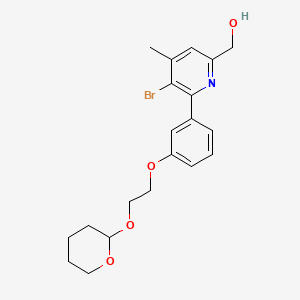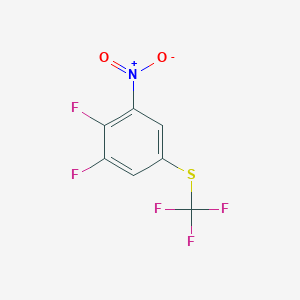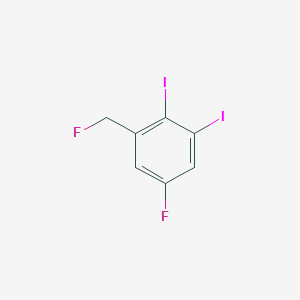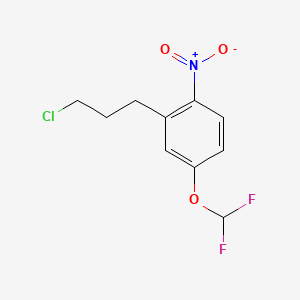
N-(2-bromo-4-methylphenyl)-2-cyanoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-bromo-4-methylphenyl)-2-cyano- is an organic compound with the molecular formula C9H10BrNO It is known for its unique structure, which includes a bromine atom and a cyano group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-bromo-4-methylphenyl)-2-cyano- typically involves the reaction of 2-bromo-4-methylaniline with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-bromo-4-methylaniline} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-(2-bromo-4-methylphenyl)-2-cyano-} ]
Industrial Production Methods
In industrial settings, the production of Acetamide, N-(2-bromo-4-methylphenyl)-2-cyano- may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(2-bromo-4-methylphenyl)-2-cyano- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of oxidized products such as carboxylic acids or aldehydes.
Reduction: Formation of amine derivatives from the reduction of the cyano group.
Aplicaciones Científicas De Investigación
Acetamide, N-(2-bromo-4-methylphenyl)-2-cyano- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2-bromo-4-methylphenyl)-2-cyano- involves its interaction with molecular targets such as enzymes or receptors. The bromine and cyano groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-: Similar structure with an iodine atom instead of bromine.
Acetamide, N-(4-bromo-2-ethylphenyl)-: Similar structure with an ethyl group instead of a cyano group.
Uniqueness
Acetamide, N-(2-bromo-4-methylphenyl)-2-cyano- is unique due to the presence of both bromine and cyano groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1016863-54-9 |
|---|---|
Fórmula molecular |
C10H9BrN2O |
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
N-(2-bromo-4-methylphenyl)-2-cyanoacetamide |
InChI |
InChI=1S/C10H9BrN2O/c1-7-2-3-9(8(11)6-7)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14) |
Clave InChI |
GPOIZBZSYATWCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)CC#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



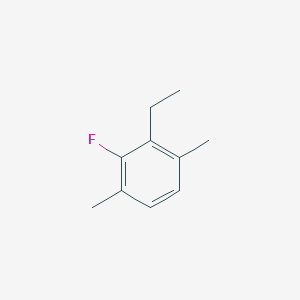

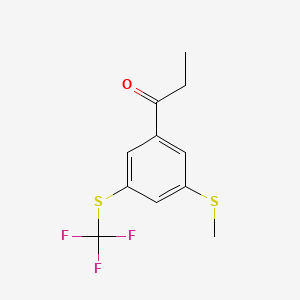
![{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile](/img/structure/B14063764.png)
